tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate
Description
tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a dimethoxyethyl(ethyl)amino substituent. It is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O5/c1-9-18(11-13(21-7)22-8)12(19)10-16(5,6)17-14(20)23-15(2,3)4/h13H,9-11H2,1-8H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXXGNUNIAIQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(OC)OC)C(=O)CC(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,2-dimethoxyethylamine.
Protection and Functionalization: The tert-butyl carbamate is protected using tert-butoxycarbonyl (Boc) protection. The 2,2-dimethoxyethylamine is then functionalized to introduce the ethyl group.
Coupling Reaction: The protected carbamate and the functionalized amine are coupled under specific reaction conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group using acidic conditions, such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate is unique due to its specific structural features, such as the presence of the dimethoxyethyl(ethyl)amino group and the oxobutan-2-yl moiety. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
